molecular formula C6H9N5 B12879495 3-(3,5-Diamino-1H-pyrazol-1-yl)propanenitrile

3-(3,5-Diamino-1H-pyrazol-1-yl)propanenitrile

Katalognummer: B12879495
Molekulargewicht: 151.17 g/mol
InChI-Schlüssel: OWOYVBXIXUEHDS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3,5-Diamino-1H-pyrazol-1-yl)propanenitrile is a chemical compound that features a pyrazole ring substituted with amino groups at positions 3 and 5, and a propanenitrile group at position 1

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Diamino-1H-pyrazol-1-yl)propanenitrile typically involves the reaction of 3,5-diamino-1H-pyrazole with a suitable nitrile-containing reagent under controlled conditions. One common method involves the use of acrylonitrile as the nitrile source, which reacts with 3,5-diamino-1H-pyrazole in the presence of a base to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3,5-Diamino-1H-pyrazol-1-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form corresponding amines.

    Substitution: The amino groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amines derived from the reduction of the nitrile group.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

3-(3,5-Diamino-1H-pyrazol-1-yl)propanenitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(3,5-Diamino-1H-pyrazol-1-yl)propanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,5-Diamino-1H-pyrazole: The parent compound without the propanenitrile group.

    3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanenitrile: A similar compound with methyl groups instead of amino groups.

    1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: A related compound with nitro groups and a triazole ring.

Uniqueness

3-(3,5-Diamino-1H-pyrazol-1-yl)propanenitrile is unique due to the presence of both amino groups and a nitrile group, which allows for a wide range of chemical modifications and applications. Its structure provides versatility in synthesis and potential for various applications in different fields.

Eigenschaften

Molekularformel

C6H9N5

Molekulargewicht

151.17 g/mol

IUPAC-Name

3-(3,5-diaminopyrazol-1-yl)propanenitrile

InChI

InChI=1S/C6H9N5/c7-2-1-3-11-6(9)4-5(8)10-11/h4H,1,3,9H2,(H2,8,10)

InChI-Schlüssel

OWOYVBXIXUEHDS-UHFFFAOYSA-N

Kanonische SMILES

C1=C(N(N=C1N)CCC#N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.